![molecular formula C24H16ClFN2O5 B3624580 [2-chloro-4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]-6-methoxyphenyl] 2-fluorobenzoate](/img/structure/B3624580.png)
[2-chloro-4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]-6-methoxyphenyl] 2-fluorobenzoate
Overview
Description
[2-chloro-4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]-6-methoxyphenyl] 2-fluorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolidinone core, a methoxyphenyl group, and a fluorobenzoate moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-chloro-4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]-6-methoxyphenyl] 2-fluorobenzoate typically involves multiple steps:
Formation of the Pyrazolidinone Core: The initial step involves the synthesis of the pyrazolidinone core through a condensation reaction between a phenylhydrazine derivative and a diketone.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via an electrophilic aromatic substitution reaction.
Formation of the Fluorobenzoate Moiety: The final step involves the esterification of the intermediate compound with 2-fluorobenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
[2-chloro-4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]-6-methoxyphenyl] 2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential as a bioactive molecule is of interest. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are being investigated. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.
Industry
In industry, the compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism by which [2-chloro-4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]-6-methoxyphenyl] 2-fluorobenzoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [2-chloro-4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]-6-methoxyphenyl] benzoate
- [2-chloro-4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]-6-methoxyphenyl] 4-fluorobenzoate
Uniqueness
The uniqueness of [2-chloro-4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]-6-methoxyphenyl] 2-fluorobenzoate lies in its specific combination of functional groups. The presence of both a methoxyphenyl group and a fluorobenzoate moiety, along with the pyrazolidinone core, gives it distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
[2-chloro-4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]-6-methoxyphenyl] 2-fluorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClFN2O5/c1-32-20-13-14(11-17-22(29)27-28(23(17)30)15-7-3-2-4-8-15)12-18(25)21(20)33-24(31)16-9-5-6-10-19(16)26/h2-13H,1H3,(H,27,29)/b17-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVLPZDCRXQGLF-GZTJUZNOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)Cl)OC(=O)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)Cl)OC(=O)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClFN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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